1-(4-ethoxy-2,3-dimethylbenzenesulfonyl)-1H-pyrazole
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Overview
Description
1-(4-Ethoxy-2,3-dimethylbenzenesulfonyl)-1H-pyrazole is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazole ring substituted with a 4-ethoxy-2,3-dimethylbenzenesulfonyl group, which imparts distinct chemical characteristics.
Preparation Methods
The synthesis of 1-(4-ethoxy-2,3-dimethylbenzenesulfonyl)-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-ethoxy-2,3-dimethylbenzenesulfonyl chloride.
Reaction with Pyrazole: The sulfonyl chloride is then reacted with pyrazole under controlled conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-(4-Ethoxy-2,3-dimethylbenzenesulfonyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group, depending on the reducing agent used.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Ethoxy-2,3-dimethylbenzenesulfonyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-ethoxy-2,3-dimethylbenzenesulfonyl)-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Ethoxy-2,3-dimethylbenzenesulfonyl)-1H-pyrazole can be compared with similar compounds such as:
1-(4-Ethoxy-2,3-dimethylbenzenesulfonyl)-2-methyl-1H-imidazole: This compound has a similar sulfonyl group but features an imidazole ring instead of a pyrazole ring.
1-(4-Ethoxy-2,3-dimethylbenzenesulfonyl)azepane: This compound contains an azepane ring, offering different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H16N2O3S |
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Molecular Weight |
280.34 g/mol |
IUPAC Name |
1-(4-ethoxy-2,3-dimethylphenyl)sulfonylpyrazole |
InChI |
InChI=1S/C13H16N2O3S/c1-4-18-12-6-7-13(11(3)10(12)2)19(16,17)15-9-5-8-14-15/h5-9H,4H2,1-3H3 |
InChI Key |
XEYVSQBZYSGKCC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)S(=O)(=O)N2C=CC=N2)C)C |
Origin of Product |
United States |
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